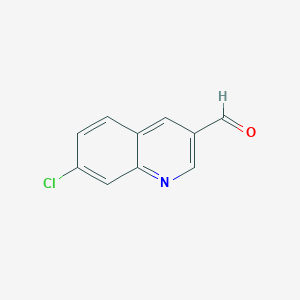
7-Chloroquinoline-3-carbaldehyde
Descripción general
Descripción
7-Chloroquinoline-3-carbaldehyde (7-Cl-3-C) is an important organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 191.55 g/mol. 7-Cl-3-C is a derivative of the quinoline family of compounds and is used in the synthesis of a variety of organic compounds. 7-Cl-3-C is also known for its ability to undergo a variety of reactions, making it an ideal starting material for synthesis of a variety of compounds.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
7-Chloroquinoline-3-carbaldehyde and its analogs are extensively researched for their applications in synthesizing biologically active compounds. These compounds have been synthesized and evaluated for various biological activities, including antibacterial and antioxidant properties. For instance, novel 7-chloroquinoline derivatives exhibited significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as notable antioxidant activity, indicating potential for biomedical applications (Abdi, Fekadu, Zeleke, Eswaramoorthy, & Melaku, 2021).
Chemotherapeutic Potential
Research has also focused on the chemotherapeutic potential of compounds derived from this compound. These derivatives have been studied for their inhibitory effects on specific enzymes like AKT1, which is involved in cancer progression. This highlights their potential role in cancer therapy, as some synthesized derivatives showed promising results in inhibitory potency studies (Ghanei, Lari, Eshghi, & Saadatmandzadeh, 2016).
Antimicrobial and Antioxidant Activities
This compound derivatives have also been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies have shown that some compounds possess effective antibacterial properties against various bacterial strains and exhibit antioxidant activity, suggesting their use as antimicrobial and antioxidant agents (Zeleke, Eswaramoorthy, Belay, & Melaku, 2020).
Advanced Synthesis Techniques
Advanced synthesis techniques involving this compound have been explored, emphasizing environmentally friendly methods. Green synthesis approaches, such as using microwave, ultrasound, and solvent-free methods, have been employed for the production of biologically active compounds, demonstrating an ecological perspective in chemical synthesis (Patel, Dholakia, & Patel, 2020).
Physico-chemical and Biomedical Applications
The physico-chemical properties of chitosan-chloroquinoline derivatives have been studied, showcasing their application in biomedical fields. These derivatives have shown antimicrobial activity against various bacteria and fungi, indicating their potential as novel antimicrobial agents for biomedical applications (Kumar, Dutta, & Koh, 2011).
Propiedades
IUPAC Name |
7-chloroquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-2-1-8-3-7(6-13)5-12-10(8)4-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCVKVWBSTYDRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573383 | |
| Record name | 7-Chloroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
363135-55-1 | |
| Record name | 7-Chloro-3-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=363135-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



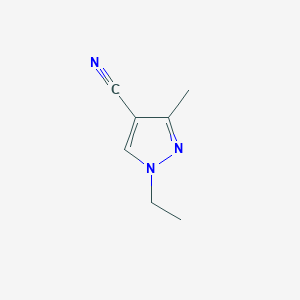


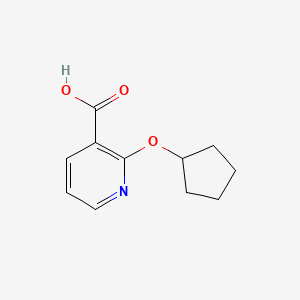
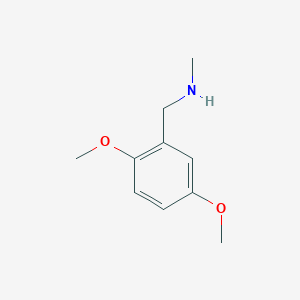
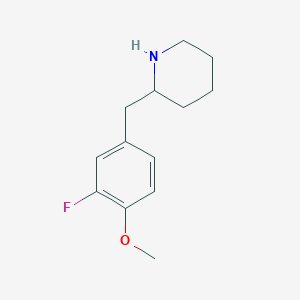

![4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid](/img/structure/B1627924.png)
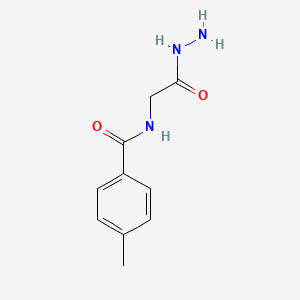

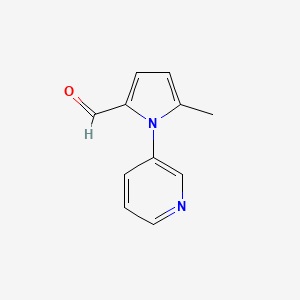
![6-Bromo-2-(4-iodo-phenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1627931.png)
![2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627933.png)
![3-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde](/img/structure/B1627934.png)